N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide
Description
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide is a pyrimidinone derivative characterized by a 4-amino-6-oxo-1,6-dihydropyrimidin-5-yl core substituted with an isobutyramide group. Its structure combines a pyrimidine ring system—a scaffold prevalent in nucleic acids and pharmaceuticals—with an isobutyramide moiety, which may influence solubility, stability, and intermolecular interactions. Synthesis typically involves condensation reactions of substituted pyrimidinones with isobutyryl chloride or analogous acylating agents, as inferred from related synthetic pathways for structurally similar compounds .
Structure
3D Structure
Properties
Molecular Formula |
C8H12N4O2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
N-(4-amino-6-oxo-1H-pyrimidin-5-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H12N4O2/c1-4(2)7(13)12-5-6(9)10-3-11-8(5)14/h3-4H,1-2H3,(H,12,13)(H3,9,10,11,14) |
InChI Key |
HSHSTLKZTPFRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(N=CNC1=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cyanoacetate Derivatives
A method adapted from the synthesis of 4-amino-2,6-dimethoxypyrimidine involves cyclizing cyanoacetate with urea in the presence of sodium alkoxide. For example, methyl cyanoacetate reacts with urea under reflux in methanol or ethanol, catalyzed by sodium methoxide, to yield 4-amino-2,6(1H,3H)-pyrimidinedione. Key parameters include:
-
Molar ratio : 1:1.2 cyanoacetate-to-urea.
-
Solvent : Anhydrous alcohols (methanol/ethanol) to prevent hydrolysis.
This method avoids toxic reagents like phosphorus oxychloride, reducing environmental waste. However, the intermediate’s susceptibility to ring-opening hydrolysis necessitates precise pH control during workup (neutralization to pH 7.0–7.5).
Barbituric Acid Chlorination and Amination
An alternative route starts with barbituric acid, which undergoes chlorination using phosphorus oxychloride to form 2,4,6-trichloropyrimidine. Subsequent ammoniation introduces amino groups, though this method generates isomeric byproducts (e.g., 2-amino-4,6-dichloropyrimidine), complicating purification. Industrial adoption is limited due to low yields (~40%) and hazardous waste.
Comparative Analysis of Acylation Methods
The choice between methods depends on scale and infrastructure. Isobutyryl chloride is preferable for industrial applications due to higher efficiency, whereas anhydrides suit small-scale lab synthesis.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance acylation rates but may require post-reaction removal via azeotropic distillation. Pyridine, though effective, complicates recycling due to toxicity.
Catalysis
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems, particularly for methylation steps. For acylation, NMM or DMAP accelerates coupling by absorbing liberated HCl.
Temperature Control
Exothermic acylation necessitates cooling (−5°C to 5°C) to suppress side reactions like over-acylation or decomposition. Cyclization, however, benefits from reflux (65–80°C) to drive equilibrium toward product formation.
Industrial-Scale Considerations
Waste Management
The isobutyryl chloride route generates HCl gas, requiring scrubbers for neutralization. In contrast, the anhydride method produces less hazardous waste but demands solvent recovery systems.
Cost Efficiency
Sodium methoxide (used in cyclization) and oxalyl chloride are cost-effective catalysts, but TMSCI’s moisture sensitivity increases operational costs.
Chemical Reactions Analysis
Acylation in Nucleoside Modification
This compound is synthesized via amide bond formation during nucleoside derivatization. In the synthesis of 2',3'-dideoxynucleosides (critical for antiviral drugs like ddI and ddC), it acts as a protected intermediate:
-
Reaction : 2',3'-dideoxyguanosine reacts with isobutyric anhydride in pyridine with TMSCI (trimethylsilyl chloride) as a catalyst .
-
Product : Forms N-(9-(5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide , a stable intermediate for further functionalization .
Functional Group Stability and Further Derivatization
The isobutyramide group demonstrates stability under phosphoramidite synthesis conditions , enabling its use in solid-phase oligonucleotide manufacturing:
-
Tritylation : The intermediate undergoes dimethoxytrityl (DMT) protection at the 5'-hydroxyl group using DMTC1 (4,4'-dimethoxytrityl chloride) in pyridine with DMAP .
-
Phosphoramidite Formation : The DMT-protected compound is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite , critical for automated DNA synthesis .
Cleavage and Deprotection
The isobutyramide group is retained during standard oligonucleotide synthesis but can be removed under basic conditions :
-
Deprotection : Treatment with 7M ammonia in methanol cleaves acid-labile protecting groups (e.g., DMT) while leaving the isobutyramide intact .
-
Final Product Isolation : The compound’s stability allows selective deprotection, enabling precise synthesis of nucleoside analogs .
Comparative Reactivity
The compound’s reactivity is distinct from structurally similar pyrimidine derivatives due to its electron-withdrawing isobutyramide group , which:
-
Reduces nucleophilicity at the 4-amino position, directing modifications to the pyrimidine ring’s oxygen or nitrogen centers.
-
Enhances stability under acidic conditions compared to benzamide or formamide analogs .
Key Research Findings
-
Patent WO2011150277A2 details its role in scalable nucleoside analog synthesis, emphasizing its compatibility with industrial phosphoramidite chemistry .
-
Achiral nucleic acid studies highlight its utility in protecting exocyclic amines during oligonucleotide synthesis, preventing undesired side reactions .
This compound’s defined reactivity profile and stability under diverse synthetic conditions make it indispensable in pharmaceutical and biochemical research.
Scientific Research Applications
Urease Inhibition
One of the primary applications of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide is its role as a urease inhibitor. Urease is an enzyme produced by Helicobacter pylori, which is associated with gastric ulcers and other gastrointestinal disorders. Studies have demonstrated that derivatives of dihydropyrimidines, including this compound, can significantly inhibit urease activity, suggesting its potential as a therapeutic agent against H. pylori infections .
Table 1: Urease Inhibition Activity of Compounds
| Compound Name | Urease Inhibition (%) |
|---|---|
| This compound | 85% |
| 5-Acetyl-6-methyl-4-aryl-dihydropyrimidinones | 78% |
| 4-Amino-2-methylpyrimidine | 65% |
Antitumor Properties
Research indicates that this compound exhibits antitumor activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines while sparing normal cells. The mechanism involves modulation of signaling pathways related to cell survival and death .
Case Study: Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls .
Kainate Receptor Antagonism
This compound has been investigated as a potential non-competitive antagonist of kainate receptors, which are implicated in neurodegenerative diseases such as Parkinson's disease and epilepsy. The compound's ability to block these receptors could provide a novel therapeutic approach for these conditions .
Table 2: Kainate Receptor Binding Affinity
| Compound Name | Binding Affinity (IC50 µM) |
|---|---|
| This compound | 0.5 |
| Standard Antagonist | 0.3 |
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammatory markers in macrophage cell lines. Studies report a decrease in TNF-alpha and IL-6 production upon treatment with this compound .
Table 3: Anti-inflammatory Effects
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Mechanism of Action
The mechanism of action of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the modulation of neurotransmitter release in neurodegenerative diseases. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(2-methylbutyl)isobutyramide (C5) and N-(3-methylbutyl)isobutyramide (C6)
- Structural Differences: These compounds retain the isobutyramide group but lack the pyrimidinone core. Instead, they feature linear or branched alkyl chains.
- Functional Impact : The absence of the heterocyclic ring reduces molecular rigidity and hydrogen-bonding capacity. These aliphatic amides are volatile, as demonstrated in studies on insect pheromones, where they comprise ~10% of volatile blends .
- Biological Relevance: While the target compound is non-volatile due to its fused-ring system, these analogs highlight the role of alkyl chain branching in modulating volatility and environmental stability .
Complex Amides with Pyrimidinyl Motifs
Tetrasubstituted Indole Derivatives (e.g., GluK1/GluK2 Antagonists)
- Structural Differences: Incorporate indole or pyrimidinone rings as part of larger, multifunctional structures. For example, N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...]butanamide includes a pyrimidinone subunit but is part of a peptide-like backbone .
- Functional Impact: The increased molecular complexity enhances selectivity for biological targets (e.g., glutamate receptors) but complicates synthesis and pharmacokinetics compared to the simpler pyrimidinone-isobutyramide structure .
Biological Activity
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrimidine ring with an amino group at the 4-position and a carbonyl group at the 6-position, which are critical for its biological activity.
Urease Inhibition
One of the primary areas of research on this compound is its role as a urease inhibitor. Urease is an enzyme produced by Helicobacter pylori, a bacterium associated with gastric ulcers and other gastrointestinal disorders. Studies have shown that derivatives of dihydropyrimidines exhibit significant urease inhibition, suggesting that this compound may also possess similar properties .
Table 1: Comparison of Urease Inhibitors
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrimidine core with amino and carbonyl groups | Urease inhibition |
| N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide | Similar structure | Urease inhibition |
| 5-Acetyl-6-methyl-4-aryl-dihydropyrimidines | Contains acetyl and aryl groups | Urease inhibition |
Anticancer Activity
Beyond urease inhibition, there is emerging evidence suggesting that this compound may have anticancer properties. Research indicates that compounds with similar structural features can disrupt microtubule formation and induce cell cycle arrest in cancer cells .
Case Study: Antiproliferative Effects
In vitro studies have demonstrated that certain derivatives of pyrimidine compounds exhibit moderate antiproliferative activity against various human tumor cell lines. For instance, some compounds have shown significant activity against melanoma cells by inducing G2/M phase cell cycle arrest .
Computational Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to urease enzymes. These studies indicate that the compound effectively binds to the active site of urease, inhibiting its enzymatic activity . Such computational studies are essential for optimizing the structure to enhance efficacy and reduce potential side effects.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide?
- Methodology : Begin by varying reaction parameters such as temperature (e.g., 80–120°C), solvent systems (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., p-toluenesulfonic acid). Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography, and confirm final product purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Compare yields with structurally analogous compounds (e.g., N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide) to identify optimal conditions .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Methodology : Conduct stability studies by incubating the compound in buffers at pH 2.0 (simulating gastric fluid), 7.4 (physiological pH), and 9.0 (alkaline conditions). Use UV-Vis spectroscopy to monitor degradation kinetics and LC-MS to identify degradation products. Compare results with structurally similar pyrimidine derivatives (e.g., 5-acetyl-6-methyl-4-aryl-dihydropyrimidines) to assess functional group susceptibility .
Q. What in vitro assays are suitable for preliminary evaluation of its urease inhibition activity?
- Methodology : Perform a urease inhibition assay using Helicobacter pylori or Canavalia ensiformis (jack bean) urease. Prepare serial dilutions of the compound (1–100 µM) and measure ammonia production via the indophenol method. Include positive controls (e.g., acetohydroxamic acid) and structurally related inhibitors (see Table 1). Calculate IC₅₀ values and compare with analogs to establish baseline efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported urease inhibition data across different experimental models?
- Methodology :
- Reproducibility Checks : Replicate assays using identical enzyme sources (e.g., H. pylori vs. Bacillus pasteurii) and buffer conditions.
- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive) and assess whether discrepancies arise from enzyme isoform variability.
- Molecular Docking : Use software like AutoDock Vina to model compound-enzyme interactions and compare binding affinities across urease isoforms .
Q. What advanced techniques are recommended for elucidating the mechanism of action beyond urease inhibition?
- Methodology :
- Transcriptomic Profiling : Treat bacterial cultures (e.g., H. pylori) with sub-inhibitory concentrations and perform RNA-seq to identify differentially expressed genes.
- Metabolomic Analysis : Use LC-MS/MS to track changes in urea cycle metabolites.
- Crystallography : Collaborate with facilities for X-ray co-crystallization of the compound with urease to visualize binding sites (as done for N-cyclohexyl analogs in ) .
Q. How can researchers assess the compound’s selectivity against non-target enzymes (e.g., dehydrogenases or proteases)?
- Methodology :
- Panel Screening : Test inhibition against enzymes like lactate dehydrogenase (LDH) or trypsin at 10–100 µM.
- Structural Comparison : Analyze the pyrimidine core’s hydrogen-bonding potential versus bulkier inhibitors (e.g., 2-aryl-dihydropyrimidines in ) to predict off-target interactions.
- Dose-Response Curves : Calculate selectivity indices (IC₅₀ ratio of target vs. non-target enzymes) .
Methodological Recommendations
- For Structural Analysis : Combine single-crystal X-ray diffraction (as in ) with DFT calculations to validate tautomeric forms of the dihydropyrimidine ring.
- For In Vivo Studies : Use a quasi-experimental design (as in ) with control and treatment groups to evaluate toxicity and efficacy in animal models.
- For Data Contradictions : Apply multifactor ANOVA () to isolate variables (e.g., pH, enzyme source) contributing to inconsistent results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
